molecular formula C21H24N4O B3938071 2-(4-{2-[(2-methylprop-2-en-1-yl)oxy]benzyl}piperazin-1-yl)nicotinonitrile

2-(4-{2-[(2-methylprop-2-en-1-yl)oxy]benzyl}piperazin-1-yl)nicotinonitrile

Cat. No. B3938071
M. Wt: 348.4 g/mol
InChI Key: RUIBPLKBODAAGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-{2-[(2-methylprop-2-en-1-yl)oxy]benzyl}piperazin-1-yl)nicotinonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MP-10 and has been studied extensively for its pharmacological properties. The purpose of

Mechanism of Action

The mechanism of action of MP-10 is not fully understood, but it is believed to act through multiple pathways. MP-10 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, MP-10 has been found to modulate the activity of ion channels and receptors involved in pain sensation, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
MP-10 has been shown to have a variety of biochemical and physiological effects. In animal studies, MP-10 has been found to reduce inflammation and pain, as well as improve cognitive function. Additionally, MP-10 has been shown to have a protective effect on neurons, which may make it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of MP-10 is its high potency and selectivity, which makes it a valuable tool for studying the molecular mechanisms of pain and inflammation. Additionally, MP-10 has a relatively low toxicity profile, which makes it suitable for use in animal studies. However, one limitation of MP-10 is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on MP-10. One area of interest is the development of more effective formulations of MP-10 that can improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of MP-10 and its potential therapeutic applications. Finally, the use of MP-10 in combination with other drugs may offer new avenues for the treatment of pain, inflammation, and neurodegenerative diseases.

Scientific Research Applications

MP-10 has been studied extensively for its potential therapeutic applications. It has been shown to have potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory diseases. Additionally, MP-10 has been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-[4-[[2-(2-methylprop-2-enoxy)phenyl]methyl]piperazin-1-yl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-17(2)16-26-20-8-4-3-6-19(20)15-24-10-12-25(13-11-24)21-18(14-22)7-5-9-23-21/h3-9H,1,10-13,15-16H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIBPLKBODAAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC=CC=C1CN2CCN(CC2)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-{2-[(2-Methylprop-2-en-1-yl)oxy]benzyl}piperazin-1-yl)nicotinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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